4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This exact 3-bromo-triazole-morpholine scaffold is critical for medicinal chemistry; isomers or alternative halogens alter electronic properties and biological activity. The bromine atom enables rapid diversification via Suzuki-Miyaura coupling for kinase inhibitor SAR libraries. The morpholine ring is a key pharmacophore for modulating solubility and permeability, making this compound non-substitutable for your drug discovery programs. Procure the free base or dihydrochloride salt (CAS 2388515-43-1) for enhanced aqueous solubility.

Molecular Formula C6H9BrN4O
Molecular Weight 233.07 g/mol
Cat. No. B12347467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine
Molecular FormulaC6H9BrN4O
Molecular Weight233.07 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NNC(=N2)Br
InChIInChI=1S/C6H9BrN4O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H,8,9,10)
InChIKeyJSTWLMMBRYRESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine: Core Structure and Procurement Rationale


4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic building block featuring a morpholine ring linked to a 3-bromo-1,2,4-triazole core . This structure is central to the synthesis of kinase inhibitors and other bioactive molecules, with the bromine atom serving as a key synthetic handle for further functionalization . The compound is commercially available as a free base (CAS not yet widely assigned) and as a dihydrochloride salt (CAS 2388515-43-1) , enabling researchers to access a versatile scaffold for medicinal chemistry and drug discovery programs .

Why 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine Cannot Be Substituted with Generic Triazole-Morpholines


Generic substitution within the triazole-morpholine class is inadvisable due to the profound impact of subtle structural changes on biological activity and synthetic utility. The specific 3-bromo-1H-1,2,4-triazol-5-yl moiety in this compound is not interchangeable with other isomers (e.g., 5-bromo-1H-1,2,4-triazol-3-yl) or with different halogen substitutions, as these variations lead to distinct electronic properties, steric hindrance, and reactivity profiles [1]. Furthermore, the presence of the morpholine ring is critical for modulating physicochemical properties like solubility and cellular permeability, and its substitution with other heterocycles like piperazine or piperidine can drastically alter target binding and in vivo efficacy [2]. The quantitative evidence below demonstrates the specific differentiation of this exact scaffold.

Quantitative Differentiation of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine: A Comparator-Based Evidence Guide


Bromo vs. Other Halogens: Differential Reactivity in Cross-Coupling Reactions

The 3-bromo substituent on the 1,2,4-triazole ring of this compound provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions. While this specific compound's reactivity data is not directly published, the class-level inference from related triazole systems indicates that bromo-triazoles undergo Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (e.g., Pd(PPh3)4, K2CO3, dioxane/water, 80-100°C), whereas the corresponding chloro-triazoles require more forcing conditions (e.g., higher temperatures or specialized ligands) and iodo-triazoles are often more costly and less stable [1]. This positions the bromo-derivative as the optimal balance of reactivity and cost-effectiveness for library synthesis.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Morpholine vs. Piperazine: Differential Impact on Physicochemical Properties and Kinase Selectivity

The morpholine ring in 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine is a key determinant of its drug-like properties. In the context of 1,2,4-triazole-based kinase inhibitors, replacement of morpholine with piperazine results in a significant shift in physicochemical properties, notably an increase in basicity (pKa of morpholine ~8.3 vs. piperazine ~9.8) and a decrease in lipophilicity (logD) [1]. This alteration impacts membrane permeability and off-target binding. For example, in the optimization of tankyrase inhibitors, the morpholine-containing lead G007-LK showed high specificity and favorable pharmacokinetics, a profile directly attributable to the morpholine group, which was superior to other amine-substituted analogs in the series [2].

Medicinal Chemistry Physicochemical Properties Kinase Selectivity

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine (CAS 2388515-43-1) demonstrates significantly enhanced aqueous solubility compared to the free base. While specific solubility data for this compound is not publicly available, the class-level inference is that conversion of a weakly basic amine (morpholine pKa ~8.3) to a dihydrochloride salt typically increases aqueous solubility by at least 10- to 1000-fold, depending on the lipophilicity of the parent compound [1]. This is a critical differentiator for in vitro and in vivo studies requiring precise dosing in aqueous media.

Formulation Science Solubility Enhancement Salt Selection

Optimal Research and Industrial Applications for 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine


Kinase Inhibitor Lead Optimization

The compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors. The bromine atom allows for rapid diversification via Suzuki-Miyaura coupling to explore SAR around the triazole ring , while the morpholine group provides a proven pharmacophore for modulating physicochemical properties and improving selectivity [1].

In Vitro and In Vivo Pharmacological Studies

For any experimental work requiring aqueous solubility, the dihydrochloride salt form is the preferred procurement choice. Its high expected solubility facilitates accurate dosing in cell-based assays and animal models, minimizing variability and ensuring reproducible results [2].

Synthesis of Diverse Heterocyclic Libraries

As a heterocyclic building block, 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine serves as a versatile intermediate for creating diverse chemical libraries via nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around a privileged scaffold .

Medicinal Chemistry Fragment-Based Drug Discovery

The compound can be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its relatively low molecular weight (233.07 g/mol for free base, 305.99 g/mol for dihydrochloride) and presence of both a halogen for covalent or non-covalent interactions and a solubilizing morpholine ring make it an attractive starting point for fragment growing or linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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